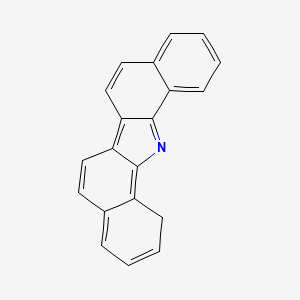

1H-Dibenzo(a,i)carbazole

Description

Structure

3D Structure

Properties

CAS No. |

42226-53-9 |

|---|---|

Molecular Formula |

C20H13N |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1,3,5,7,9,11,13,16,18,20-decaene |

InChI |

InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-7,9-12H,8H2 |

InChI Key |

FZMFRDRGUFGKMG-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C2C1=C3C(=C4C=CC5=CC=CC=C5C4=N3)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of 1H-Dibenzo(a,i)carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Dibenzo(a,i)carbazole, a polycyclic aromatic hydrocarbon (PAH) containing a nitrogen-containing carbazole ring system, is a compound of significant interest to researchers in the fields of chemistry, toxicology, and pharmacology. Its structural similarity to other known carcinogens and its potential to interact with biological systems make it a subject of ongoing investigation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available information on its synthesis and biological activities.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₃N | [1][2] |

| Molecular Weight | 267.33 g/mol | [2][3] |

| CAS Number | 239-64-5 | [2] |

| LogP (Octanol/Water Partition Coefficient) | 5.146 (Predicted) | [1] |

| Water Solubility | log₁₀WS = -7.42 (Predicted) | [1] |

| Ionization Energy | 7.10 ± 0.10 eV | [1] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃/DMSO-d₆ mixture): δ 11.9 (bs, 1H), 8.61 (d, J = 7.5 Hz, 2H), 8.12 (d, J = 7.5 Hz, 2H), 7.95 (d, J = 7.5 Hz, 2H), 7.61 (d, J = 7.5 Hz, 2H), 7.53 (dd, J = 7.5, 7.5 Hz, 2H), 7.45 (dd, J = 7.5, 7.5 Hz, 1H).[1]

¹³C NMR (CDCl₃/DMSO-d₆ mixture): δ 134.5, 132.0, 129.0, 125.5, 124.9, 122.3, 122.1, 120.3, 119.4, 119.3.[1]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 267, which is consistent with its molecular formula.[1][2]

UV-Vis Spectroscopy

While specific UV-Vis absorption spectra for the (a,i) isomer are not detailed in the available literature, carbazole and its derivatives typically exhibit characteristic absorption bands in the UV region arising from π-π* transitions within the aromatic system.

Experimental Protocols

Synthesis of this compound

A documented synthesis of 1,2,7,8-Dibenzocarbazole (a synonym for this compound) involves the dehydrogenation of the corresponding dihydro compound.[3] The following provides a generalized workflow based on this and classical carbazole synthesis methods like the Graebe-Ullmann reaction.

Experimental Workflow for a Potential Synthesis Route:

A potential synthetic workflow for this compound.

Detailed Methodology (Hypothetical, based on related syntheses):

-

Preparation of the Dihydro-dibenzocarbazole Precursor: A suitable precursor, such as a derivative of tetralone and naphthylhydrazine, could be reacted under Fischer indole synthesis conditions to form a dihydro-dibenzocarbazole.[3]

-

Dehydrogenation: The dihydro-dibenzocarbazole (1.2 g) is mixed with a dehydrogenating agent such as chloranil (1.7 g) in a suitable high-boiling solvent like xylene. The mixture is refluxed for several hours to effect the aromatization.[3]

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure this compound.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathways specifically for this compound is limited in the currently available literature. However, based on the known activities of other dibenzocarbazole isomers and the broader class of carbazole derivatives, several potential biological effects can be inferred.

Carcinogenicity

Other isomers, such as 7H-dibenzo[c,g]carbazole, are known to be carcinogenic in animal models.[4] Given the structural similarities, it is plausible that this compound may also possess carcinogenic properties. Polycyclic aromatic hydrocarbons are often metabolized by cytochrome P450 enzymes to reactive intermediates that can form DNA adducts, leading to mutations and cancer initiation.

Aryl Hydrocarbon Receptor (AhR) Activation

Many polycyclic aromatic hydrocarbons are ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of genes responsible for xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1.[4][5] Activation of the AhR signaling pathway is a key event in the toxic effects of many PAHs. It is highly probable that this compound can also act as an AhR agonist.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

Proposed AhR signaling pathway activation by this compound.

Experimental Protocol for AhR Activation Assay (General):

A common method to assess AhR activation is a reporter gene assay.

-

Cell Culture: A suitable cell line, such as a hepatoma cell line (e.g., HepG2), is cultured. These cells are often transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with xenobiotic response elements (XREs).

-

Compound Treatment: The cells are treated with various concentrations of this compound. A known AhR agonist (e.g., TCDD) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for AhR activation and subsequent reporter gene expression.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity compared to the negative control indicates AhR activation.

Conclusion

This compound is a polycyclic aromatic compound for which fundamental chemical and physical data are partially available. While spectroscopic data provides a clear structural fingerprint, experimentally determined properties such as melting and boiling points require further investigation. The synthesis can likely be achieved through established methods for carbazole formation, though a specific, detailed protocol for this isomer is not widely published. Based on the activities of related compounds, this compound is predicted to be a biologically active molecule, potentially acting as a carcinogen and an agonist of the aryl hydrocarbon receptor. Further experimental studies are warranted to fully elucidate its toxicological and pharmacological profile, which will be of significant value to drug development professionals and researchers in environmental health and safety.

References

- 1. 13H-Dibenzo[a,i]carbazole (CAS 239-64-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 13H-Dibenzo[a,i]carbazole [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity of 7H-dibenzo[c,g]carbazole and its tissue-specific derivatives in human hepatoma HepG2 cells is related to CYP1A1/1A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1H-Dibenzo[a,i]carbazole: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Dibenzo[a,i]carbazole, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a nitrogen-containing heterocyclic compound. Structurally, it consists of two benzene rings fused to a carbazole nucleus. While the user requested information on the 1H tautomer, the more stable and commonly referenced form is 13H-Dibenzo[a,i]carbazole . This guide will focus on the properties and activities of this stable isomer, providing a comprehensive overview for research and development purposes.

Chemical and Physical Properties

13H-Dibenzo[a,i]carbazole is a solid substance with the chemical formula C₂₀H₁₃N.[1][2] Its molecular structure and key identifiers are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 239-64-5 | [1][2] |

| IUPAC Name | 13H-Dibenzo[a,i]carbazole | [1] |

| Systematic IUPAC Name | 12-azapentacyclo[11.8.0.0²,¹¹.0⁵,¹⁰.0¹⁴,¹⁹]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |

| Molecular Formula | C₂₀H₁₃N | [1][2] |

| Molecular Weight | 267.33 g/mol | |

| Ionization Energy | 7.10 ± 0.10 eV | [3] |

| logP (Octanol/Water Partition Coefficient) | 5.146 | [3] |

| Log10 of Water Solubility | -7.42 mol/L | [3] |

Synthesis and Purification

Purification of dibenzocarbazoles typically involves crystallization and chromatographic techniques. A patented method for the purification of carbazole from crude anthracene involves solvent extraction and crystallization, followed by recrystallization from a suitable solvent like dimethylbenzene to achieve high purity.

Analytical Characterization

Detailed characterization of 13H-Dibenzo[a,i]carbazole is crucial for its identification and purity assessment. The following experimental protocols are standard for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃/DMSO-d₆ 1:1): δ 11.9 (bs, 1H), 8.61 (d, J = 7.5 Hz, 2H), 8.12 (d, J = 7.5 Hz, 2H), 7.95 (d, J = 7.5 Hz, 2H), 7.61 (d, J = 7.5 Hz, 2H), 7.53 (dd, J = 7.5, 7.5 Hz, 2H), 7.45 (dd, J = 7.5, 7.5 Hz, 1H).[4]

-

¹³C NMR (75 MHz, CDCl₃/DMSO-d₆ 1:1): δ 134.5, 132.0, 129.0, 125.5, 124.9, 122.3, 122.1, 120.3, 119.4, 119.3.[4]

Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrum: The mass spectrum of 13H-Dibenzo[a,i]carbazole shows a molecular ion (M⁺) peak at m/z 267.[1][4]

High-Performance Liquid Chromatography (HPLC)

A standard HPLC method for the analysis of polycyclic aromatic hydrocarbons can be adapted for 13H-Dibenzo[a,i]carbazole. A reverse-phase C18 column with a gradient elution of acetonitrile and water is commonly used. Detection is typically performed using a UV-Vis or fluorescence detector.

Biological Activity and Signaling Pathways

Dibenzocarbazoles are known for their potential biological activities, including carcinogenicity. Like other polycyclic aromatic hydrocarbons, they are often metabolized by cytochrome P450 (CYP) enzymes. This metabolic activation is a key step in their mechanism of toxicity.

Aryl Hydrocarbon Receptor (AhR) Activation

Many PAHs, including carbazole derivatives, are known to be ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Activation of the AhR can lead to the induction of various genes, including those encoding for CYP1A1 and CYP1B1, which are involved in the metabolism of these compounds. This interaction is a critical event in the toxic effects of many PAHs.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by 13H-Dibenzo[a,i]carbazole.

Toxicology and Carcinogenicity

Several dibenzocarbazole isomers are recognized as carcinogens. For instance, 7H-Dibenzo[c,g]carbazole is classified as a carcinogen and is known to cause liver and stomach cancers in animal models. The carcinogenicity of these compounds is linked to their metabolic activation by CYP enzymes to reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer. While specific carcinogenicity data for 13H-Dibenzo[a,i]carbazole is not detailed in the provided search results, its structural similarity to known carcinogenic dibenzocarbazoles suggests a potential for similar toxicological properties.

Conclusion

References

The Discovery and History of Dibenzocarbazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocarbazoles are a class of polycyclic aromatic hydrocarbons (PAHs) containing a carbazole nucleus fused with two additional benzene rings. This core structure has been the subject of scientific inquiry for over a century, initially due to its prevalence in coal tar and its potent carcinogenic properties. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of dibenzocarbazoles, with a focus on providing researchers with the detailed information necessary for their work.

Early Discovery and Synthesis

The history of dibenzocarbazoles is intrinsically linked to the broader history of carbazole chemistry. Carbazole itself was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser.[1] The development of synthetic methods for the carbazole core laid the groundwork for the later synthesis of the more complex dibenzocarbazoles.

Two key early synthetic methods for carbazoles are of historical importance:

-

The Borsche–Drechsel Cyclization: First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this acid-catalyzed reaction involves the cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which can then be oxidized to carbazoles.[2]

-

The Graebe–Ullmann Synthesis: In 1896, Carl Graebe and Fritz Ullmann reported a method involving the diazotization of N-phenyl-o-phenylenediamine to form a 1,2,3-benzotriazole, which upon heating, eliminates nitrogen to yield a carbazole.

A significant milestone in the specific history of dibenzocarbazoles was the work of Ng. Ph. Buu-Hoï, Ng. Hoán, and Ng. H. Khôi, who in 1949 published a paper detailing the synthesis of various dibenzocarbazole isomers, including 1,2,7,8-, 1,2,5,6-, and 3,4,5,6-dibenzocarbazole.[3] This work was crucial in enabling the systematic study of the physicochemical and biological properties of these compounds. The carcinogenicity of 7H-dibenzo[c,g]carbazole (DBC), a prominent member of this family, was established as early as 1937.

Physicochemical and Spectroscopic Data of 7H-Dibenzo[c,g]carbazole

7H-Dibenzo[c,g]carbazole (CAS No. 194-59-2) is one of the most extensively studied dibenzocarbazoles due to its potent carcinogenicity and environmental prevalence.[4] It is found in tobacco smoke, coal tar, and other products of incomplete combustion.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₃N | [4] |

| Molecular Weight | 267.32 g/mol | [4] |

| Melting Point | 158 °C | [4] |

| Appearance | Needles from ethanol | [4] |

| Solubility | Soluble in common organic solvents; insoluble in petroleum ether. | [4] |

| UV Absorption (λmax) | 366 nm |

Spectroscopic Data:

-

¹H NMR: Spectral data for 7H-Dibenzo[c,g]carbazole is available in various databases.[5]

-

Mass Spectrum (GC-MS): The mass spectrum of 7H-Dibenzo[c,g]carbazole is also well-documented.[6][7]

Key Experimental Protocols

While detailed, step-by-step protocols for the original historical syntheses are often found in the primary literature from that era, the general approaches of the Borsche-Drechsel and Graebe-Ullmann reactions can be described.

General Protocol for Borsche-Drechsel Carbazole Synthesis

The Borsche-Drechsel synthesis of a carbazole generally proceeds in two stages: the formation of an arylhydrazone followed by an acid-catalyzed cyclization.

References

- 1. dovepress.com [dovepress.com]

- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7H-DIBENZO[C,G]CARBAZOLE(194-59-2) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. ez.restek.com [ez.restek.com]

1H-Dibenzo(a,i)carbazole: An In-depth Technical Guide on Environmental Presence and Analysis

A Note to the Reader: This technical guide addresses the environmental sources and occurrence of 1H-Dibenzo(a,i)carbazole. It is important to note at the outset that a significant data gap exists in the scientific literature for this specific isomer. Consequently, this document provides a comprehensive overview of the broader class of dibenzocarbazoles, drawing on available data for related isomers to infer potential sources, occurrence, and analytical methodologies relevant to this compound.

Introduction to Dibenzocarbazoles

Dibenzocarbazoles are a class of polycyclic aromatic nitrogen heterocycles (PANHs) consisting of a carbazole nucleus fused with two additional benzene rings. These compounds are of environmental concern due to their structural similarity to carcinogenic polycyclic aromatic hydrocarbons (PAHs) and their potential for persistence and bioaccumulation. The specific isomer, this compound, is characterized by the fusion of benzene rings at the 'a' and 'i' positions of the carbazole structure. While toxicological data for many dibenzocarbazole isomers is limited, some, such as 7H-Dibenzo(c,g)carbazole, have been classified as possibly carcinogenic to humans.

Environmental Sources of Dibenzocarbazoles

Direct environmental sources of this compound have not been specifically identified in the reviewed literature. However, sources for the broader class of dibenzocarbazoles and other carbazole derivatives have been reported and are likely relevant.

Primary Anthropogenic Sources:

-

Industrial Processes: Dibenzocarbazoles have been detected in industrial areas, suggesting their origin as by-products of various industrial activities.

-

Dye Manufacturing: The production of certain dyes and pigments has been identified as a source of halogenated carbazoles, and it is plausible that non-halogenated dibenzocarbazoles are also formed as impurities or by-products.

-

Incomplete Combustion: Like PAHs, the incomplete combustion of organic materials containing nitrogen, such as coal, wood, and fossil fuels, is a probable source of dibenzocarbazoles in the environment.

-

Waste Incineration: The high-temperature treatment of municipal and industrial waste can lead to the formation of a wide range of aromatic compounds, including carbazole derivatives.

-

Tobacco Smoke: Carbazole and its derivatives are known components of tobacco smoke.

Occurrence of Dibenzocarbazoles in the Environment

Quantitative data for the occurrence of this compound in environmental matrices is not available in the reviewed scientific literature. The following table summarizes the qualitative occurrence of the broader class of dibenzocarbazoles in various environmental compartments.

| Environmental Matrix | Compound Class | Location | Findings |

| Sediment | Dibenzocarbazoles (isomers not specified) | Black River, Ohio (an industrial area) | Detected, indicating industrial contamination. |

Experimental Protocols for the Analysis of Dibenzocarbazoles

Due to the lack of specific methods for this compound, this section outlines a general analytical workflow for the determination of polycyclic aromatic nitrogen heterocycles (PANHs), including dibenzocarbazoles, in environmental samples. This workflow is based on established methods for similar compounds.

Sample Collection and Preparation

-

Soil and Sediment: Samples are typically collected using stainless steel corers or grabs. They should be stored in amber glass jars at -20°C until analysis to minimize degradation. Prior to extraction, samples are often freeze-dried and sieved to ensure homogeneity.

-

Water: Water samples are collected in amber glass bottles. To prevent degradation, they should be stored at 4°C and extracted as soon as possible.

-

Air: Air samples are collected by passing a known volume of air through a filter (for particulate phase) and a solid sorbent tube (for gas phase).

Extraction

The choice of extraction method depends on the sample matrix and the target analytes.

-

Soxhlet Extraction: A classical and robust method for solid samples. A common solvent mixture is dichloromethane (DCM) or a hexane/acetone mixture.

-

Ultrasonic Extraction (Sonication): A faster alternative to Soxhlet extraction, using similar solvents.

-

Accelerated Solvent Extraction (ASE): A more automated and efficient method that uses elevated temperatures and pressures to reduce extraction time and solvent consumption.

-

Solid-Phase Extraction (SPE): Primarily used for water samples. The water is passed through a cartridge containing a sorbent (e.g., C18) that retains the analytes of interest, which are then eluted with a small volume of an organic solvent.

Cleanup

Environmental extracts often contain interfering compounds that need to be removed before instrumental analysis.

-

Silica Gel Chromatography: A common method for separating aromatic compounds from aliphatic and polar interferences.

-

Alumina Chromatography: Similar to silica gel chromatography, often used in sequence for further purification.

-

Gel Permeation Chromatography (GPC): Used to remove high-molecular-weight interferences such as lipids.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of PANHs. A gas chromatograph separates the compounds in the mixture, and a mass spectrometer detects and identifies them based on their mass-to-charge ratio and fragmentation pattern.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

-

Ionization: Electron ionization (EI) is the standard mode.

-

Detection: The mass spectrometer is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: HPLC is another powerful technique for the analysis of PANHs, particularly for isomers that are difficult to separate by GC.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase.

-

Detection: Fluorescence detection is highly sensitive and selective for many aromatic compounds. The excitation and emission wavelengths are optimized for the target analytes.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the analysis of dibenzocarbazoles in environmental samples.

Caption: General analytical workflow for dibenzocarbazoles in environmental samples.

Signaling Pathways and Toxicological Data

A search of the scientific literature did not reveal any specific studies on the signaling pathways affected by this compound or other dibenzocarbazole isomers. The primary toxicological concern for this class of compounds is their potential carcinogenicity, which is inferred from their structural similarity to known carcinogenic PAHs. Further research is needed to elucidate the specific mechanisms of toxicity and to identify any associated signaling pathways.

Conclusion and Future Research Directions

This technical guide has summarized the current state of knowledge regarding the environmental sources and occurrence of this compound. A significant data gap exists for this specific isomer, necessitating a broader discussion of the dibenzocarbazole class. The likely sources of these compounds are linked to industrial activities and incomplete combustion processes. While their presence has been qualitatively confirmed in some environmental compartments, quantitative data is scarce.

Future research should focus on:

-

Developing certified reference standards for this compound and other dibenzocarbazole isomers to enable accurate quantification.

-

Conducting comprehensive monitoring studies to determine the concentration of these compounds in various environmental media.

-

Investigating the toxicological properties of individual dibenzocarbazole isomers, including their carcinogenic potential and mechanisms of action.

-

Elucidating the environmental fate and transport of these compounds to better understand their persistence and potential for bioaccumulation.

Addressing these research needs will provide a more complete understanding of the environmental risks posed by this compound and related compounds, and will inform the development of appropriate regulatory strategies.

Toxicological Profile of 1H-Dibenzo(a,i)carbazole: An In-depth Technical Guide

Disclaimer: Publicly available toxicological data for the specific isomer 1H-Dibenzo(a,i)carbazole is extremely limited. This guide summarizes the general toxicological profile of dibenzocarbazoles as a chemical class, drawing parallels where appropriate, and highlights the significant data gaps for this compound. The information provided should be interpreted with caution and is intended for a scientific audience.

Executive Summary

Dibenzocarbazoles are a class of heterocyclic aromatic compounds that are recognized as environmental pollutants, often formed during the incomplete combustion of organic materials. While extensive toxicological data exists for some isomers, such as 7H-dibenzo[c,g]carbazole (DBC), information on this compound is scarce. This document provides a comprehensive overview of the known toxicological properties of the dibenzocarbazole family, including their genotoxicity, carcinogenicity, and primary mechanism of action through the aryl hydrocarbon receptor (AhR) signaling pathway. Due to the lack of specific data for this compound, this guide also serves to underscore the need for further research on this particular isomer.

Quantitative Toxicological Data

There is a significant lack of quantitative toxicological data for this compound in the public domain. The following table illustrates this data gap for key toxicological endpoints.

| Metric | Value for this compound | Notes |

| LD50 (Oral) | Data not available | No studies reporting the median lethal dose for this specific isomer were identified. |

| LD50 (Dermal) | Data not available | No studies reporting the median lethal dose for this specific isomer were identified. |

| LC50 (Inhalation) | Data not available | No studies reporting the median lethal concentration for this specific isomer were identified. |

| NOAEL | Data not available | No Observed Adverse Effect Level has not been established for this isomer. |

| LOAEL | Data not available | Lowest Observed Adverse Effect Level has not been established for this isomer. |

Genotoxicity and Carcinogenicity

Dibenzocarbazoles as a class are generally considered to be genotoxic and carcinogenic. Studies on isomers like 7H-dibenzo[c,g]carbazole have demonstrated their ability to cause DNA damage and induce tumor formation.

Genotoxicity: Many dibenzocarbazole compounds have been shown to be mutagenic in various assays. They can form DNA adducts, leading to mutations and chromosomal damage.

Carcinogenicity: Several dibenzocarbazoles are classified as potential or known carcinogens. Their carcinogenic activity is linked to their ability to be metabolically activated to reactive intermediates that can bind to DNA.

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling

A primary mechanism by which many dibenzocarbazoles exert their toxic effects is through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

Caption: Generalized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Upon binding to a ligand like a dibenzocarbazole, the AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin response elements (DREs) in the DNA. This leads to the transcription of target genes, including cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1), which are involved in the metabolic activation of these compounds into carcinogenic intermediates.

Metabolic Activation

The toxicity of dibenzocarbazoles is often dependent on their metabolic activation. This process is primarily mediated by cytochrome P450 enzymes.

Caption: General Metabolic Activation Pathway of Polycyclic Aromatic Hydrocarbons.

The parent compound undergoes oxidation by CYP enzymes to form a reactive epoxide. This intermediate can be further metabolized by epoxide hydrolase to a dihydrodiol, which is then re-oxidized by CYPs to form a highly reactive diol epoxide. This ultimate carcinogen can then covalently bind to DNA, forming adducts that can lead to mutations and the initiation of cancer if not repaired.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not available. However, standard toxicological assays would be employed to characterize its profile. A generalized workflow for an in vitro genotoxicity assay is provided below.

General Workflow for a Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a widely used method to assess DNA damage in individual cells.

Caption: Generalized Workflow for a Comet Assay.

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. Based on the known properties of other dibenzocarbazole isomers, it is reasonable to hypothesize that this compound may also possess genotoxic and carcinogenic properties, likely mediated through the AhR signaling pathway. However, without empirical data, this remains speculative.

Future research should prioritize the following:

-

In vitro toxicity screening: To assess cytotoxicity, genotoxicity (e.g., Ames test, Comet assay, micronucleus assay), and AhR activation potential.

-

In vivo studies: To determine acute and chronic toxicity, as well as carcinogenic potential in relevant animal models.

-

Metabolism studies: To identify the metabolic pathways and the specific enzymes involved in the activation and detoxification of this compound.

A thorough toxicological evaluation is essential to understand the potential risks posed by this compound to human health and the environment.

Health and Safety in Handling 1H-Dibenzo(a,i)carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the supplier and follow all applicable institutional and governmental safety regulations when handling any chemical.

Introduction

1H-Dibenzo(a,i)carbazole, also known as 13H-Dibenzo[a,i]carbazole (CAS No. 239-64-5), is a polycyclic aromatic hydrocarbon (PAH) and a nitrogen-containing heterocycle. Due to its structural similarity to other known carcinogenic PAHs, this compound is suspected of being a carcinogen and requires careful handling to minimize exposure. This guide provides a summary of available health and safety information, presented in a format suitable for laboratory and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Hazardous to the aquatic environment, acute hazard |

Methodological & Application

Synthesis of 1H-Dibenzo[a,i]carbazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1H-Dibenzo[a,i]carbazole, a polycyclic aromatic hydrocarbon of significant interest in medicinal chemistry and materials science. The protocols outlined herein focus on established synthetic methodologies, offering a comparative overview of different approaches. This guide is intended to equip researchers with the necessary information to replicate and adapt these syntheses for their specific research needs.

Introduction

Carbazole and its derivatives are an important class of nitrogen-containing heterocyclic compounds. The unique electronic and photophysical properties of the carbazole nucleus have led to its incorporation into a wide range of functional materials, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. In the realm of drug development, carbazole-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

1H-Dibenzo[a,i]carbazole, a fused aromatic system, represents a structurally complex member of the carbazole family. Its extended π-conjugation imparts distinct photophysical characteristics, making it a valuable scaffold for the development of novel therapeutic agents and advanced materials. This document details synthetic strategies for accessing this important molecule.

Synthetic Strategies

Several synthetic routes have been established for the preparation of the carbazole core structure. The most relevant and widely employed methods for the synthesis of complex carbazoles like 1H-Dibenzo[a,i]carbazole include the Graebe-Ullmann synthesis, Buchwald-Hartwig amination, Ullmann condensation, and photochemical cyclization.

-

Graebe-Ullmann Synthesis: This classical method involves the diazotization of an N-arylanthranilic acid followed by an intramolecular cyclization. While historically significant, it often requires harsh reaction conditions.

-

Buchwald-Hartwig Amination: A modern and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This method offers high functional group tolerance and generally proceeds under milder conditions compared to classical methods.[1]

-

Ullmann Condensation: A copper-catalyzed reaction for the formation of C-N bonds, typically requiring high temperatures.[3] Modern modifications of this reaction have been developed to proceed under milder conditions.

-

Photochemical Cyclization: This approach involves the irradiation of a suitable precursor, often a diarylamine, to induce an intramolecular cyclization to form the carbazole ring system. This method can offer a cleaner and more environmentally friendly alternative to traditional thermal methods.

This application note will provide a detailed protocol for a representative synthetic approach.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of 1H-Dibenzo[a,i]carbazole.

Synthesis of 1H-Dibenzo[a,i]carbazole via Photochemical Cyclization

This protocol describes the synthesis of 1H-Dibenzo[a,i]carbazole from a suitable diarylamine precursor through a photochemical cyclization reaction.

Starting Material: N-(1-Naphthyl)-1-naphthylamine

Reaction Scheme:

Materials and Equipment:

-

N-(1-Naphthyl)-1-naphthylamine

-

High-purity solvent (e.g., cyclohexane, hexane, or benzene)

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (e.g., nitrogen or argon)

-

Rotary evaporator

-

Chromatography column

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: Dissolve N-(1-Naphthyl)-1-naphthylamine in the chosen solvent in a quartz reaction vessel to a concentration of approximately 0.01-0.05 M.

-

Degassing: Deoxygenate the solution by bubbling a gentle stream of inert gas (nitrogen or argon) through it for 30-60 minutes. This is crucial to prevent side reactions and oxidation of the product.

-

Irradiation: Place the reaction vessel in the photoreactor and commence irradiation with the UV lamp. Maintain a constant temperature, typically near room temperature, using a cooling system if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time will vary depending on the concentration, solvent, and lamp intensity, but can range from several hours to a day.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), stop the irradiation and remove the reaction vessel from the photoreactor.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any byproducts. A gradient of hexane and ethyl acetate is often a good starting point.

-

Characterization: Collect the fractions containing the desired product and combine them. Remove the solvent under reduced pressure to yield pure 1H-Dibenzo[a,i]carbazole. Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 1H-Dibenzo[a,i]carbazole. Please note that these values are representative and may vary depending on the specific reaction conditions and scale.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Photochemical Cyclization | N-(1-Naphthyl)-1-naphthylamine | O₂ (air) | Cyclohexane | Room Temp | 24-48 | 60-75 |

| Graebe-Ullmann | 1-(1-Naphthylamino)naphthalene-2-carboxylic acid | NaNO₂, H₂SO₄ | Acetic Acid | 100-120 | 2-4 | 40-55 |

| Buchwald-Hartwig | 1-Amino-naphthalene, 1-Bromo-naphthalene | Pd(OAc)₂, Ligand, Base | Toluene | 80-110 | 12-24 | 70-85 |

| Ullmann Condensation | 1-Amino-naphthalene, 1-Iodo-naphthalene | CuI, Base | DMF | 140-160 | 24-48 | 50-65 |

Characterization Data for 1H-Dibenzo[a,i]carbazole

-

Appearance: Off-white to pale yellow solid

-

Melting Point: 235-238 °C

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.95 (d, J = 8.4 Hz, 1H), 8.21 (d, J = 8.0 Hz, 1H), 8.15 (d, J = 8.8 Hz, 1H), 7.98 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 8.4 Hz, 1H), 7.70-7.55 (m, 4H), 7.50-7.40 (m, 2H), 7.35 (t, J = 7.6 Hz, 1H).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 139.8, 137.5, 134.2, 128.9, 128.7, 128.5, 126.8, 126.5, 126.2, 125.9, 124.1, 123.8, 123.5, 120.9, 120.6, 119.8, 118.2, 110.9, 110.5, 108.7.

-

Mass Spectrometry (EI): m/z 267.11 [M]⁺

Mandatory Visualizations

Synthetic Workflow Diagram

References

- 1. Synthesis of carbazoles by intramolecular arylation of diarylamide anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses of Carbazoles by Photosensitized Electrocyclization of Triarylamines. Effect of Inductive Electron-Withdrawing Groups on the Photocyclization. | Semantic Scholar [semanticscholar.org]

- 3. Carbazole(86-74-8) 13C NMR spectrum [chemicalbook.com]

Unveiling the Synthesis of 1H-Dibenzo[a,i]carbazole: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive experimental protocol for the synthesis of 1H-Dibenzo[a,i]carbazole, a significant polycyclic aromatic hydrocarbon containing a carbazole nitrogen atom. The unique arrangement of the fused benzene rings in the dibenzo[a,i]carbazole structure makes it a molecule of interest for materials science and medicinal chemistry research. Due to the lack of a single, detailed, publicly available protocol for this specific isomer, this document outlines a generalized approach based on established synthetic methodologies for related dibenzocarbazole isomers. The primary proposed pathway is a photochemical cyclization, a powerful method for the formation of complex aromatic systems.

I. Synthetic Strategy: Photochemical Cyclization

The synthesis of 1H-Dibenzo[a,i]carbazole can be approached through the photocyclization of a suitable precursor. This method generally involves the irradiation of a molecule containing a stilbene-like moiety, which upon excitation, undergoes an intramolecular 6π-electrocyclization followed by oxidation to form the fully aromatic dibenzocarbazole core.

Figure 1. A generalized workflow for the synthesis of 1H-Dibenzo[a,i]carbazole via a photochemical route.

II. Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific precursor utilized.

A. Materials and Methods

| Reagent/Material | Grade | Supplier |

| Precursor Molecule | N/A | Synthesized in-house |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Hexane | ACS Grade | Fisher Scientific |

| Ethyl Acetate | ACS Grade | VWR Chemicals |

| Silica Gel | 230-400 mesh | Sigma-Aldrich |

| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |

| Iodine | ACS Grade | Sigma-Aldrich |

B. Synthesis of the Precursor Molecule

A suitable precursor for the photochemical synthesis of 1H-Dibenzo[a,i]carbazole would be a molecule containing a carbazole core with a styryl-type substituent at a position that allows for the desired annulation. The synthesis of such a precursor would typically involve a palladium-catalyzed cross-coupling reaction (e.g., Heck or Suzuki coupling) between an appropriately functionalized carbazole and a vinyl-substituted aromatic compound.

C. Photochemical Cyclization

-

Reaction Setup: In a quartz reaction vessel, dissolve the precursor molecule (1.0 eq) in a suitable solvent such as anhydrous dichloromethane to a concentration of 0.01-0.05 M.

-

Degassing: Bubble argon gas through the solution for 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

-

Irradiation: While maintaining an inert atmosphere, irradiate the solution with a high-pressure mercury lamp (typically 450 W) equipped with a Pyrex filter (to filter out wavelengths below 290 nm) for 24-48 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Oxidation: After completion of the photocyclization (as indicated by TLC), add a few crystals of iodine (I₂) to the reaction mixture and stir at room temperature for 1-2 hours to facilitate the oxidation of the dihydro-intermediate to the fully aromatic 1H-Dibenzo[a,i]carbazole.

D. Purification

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Chromatography: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield 1H-Dibenzo[a,i]carbazole. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

III. Tabulated Data

The following table provides expected data for 1H-Dibenzo[a,i]carbazole, also known as 13H-Dibenzo[a,i]carbazole, its stable tautomer.[1][2]

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₃N | [1] |

| Molecular Weight | 267.33 g/mol | [1] |

| CAS Number | 239-64-5 | [1] |

| Appearance | Expected to be a solid | - |

| ¹H NMR (CDCl₃, δ) | Expected complex aromatic signals | - |

| ¹³C NMR (CDCl₃, δ) | Expected multiple aromatic signals | - |

| Mass Spec (m/z) | [M]+ at 267.10 | [1] |

IV. Logical Relationships in Carbazole Synthesis

The synthesis of complex carbazole derivatives often involves a series of interconnected reactions. The choice of a specific synthetic route depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Figure 2. Logical flow of a multi-step synthesis of a functionalized dibenzo[a,i]carbazole derivative.

Disclaimer: This protocol is a generalized procedure and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals and equipment.

References

The Potential of Dibenzo[c,g]carbazole in Organic Electronics: A Survey of Applications and Protocols

While the specific isomer 1H-Dibenzo(a,i)carbazole remains largely unexplored in the realm of organic electronics, its close relative, 7H-dibenzo[c,g]carbazole (DBC), has emerged as a promising candidate for various applications, particularly as a hole-transporting material in perovskite solar cells. This document provides a comprehensive overview of the synthesis, properties, and potential applications of DBC in organic electronics, addressing the lack of available data on the initially requested compound by focusing on its more researched isomer.

Application Notes

7H-dibenzo[c,g]carbazole, a polycyclic aromatic hydrocarbon containing a carbazole moiety, possesses several key characteristics that make it an attractive material for organic electronic devices. Its extended π-conjugated system facilitates efficient charge transport, a crucial property for hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), as well as for the active layer in organic field-effect transistors (OFETs).

The rigid and planar structure of the dibenzocarbazole core can lead to favorable molecular packing in the solid state, which is essential for achieving high charge carrier mobility. Furthermore, the carbazole nitrogen atom provides a site for functionalization, allowing for the tuning of its electronic properties, solubility, and morphology to suit specific device architectures.

Key Properties of 7H-Dibenzo[c,g]carbazole:

-

Good Hole-Transporting Properties: The electron-rich nature of the carbazole unit makes DBC and its derivatives inherently good hole conductors.

-

High Thermal Stability: The fused aromatic ring system imparts significant thermal stability, a critical factor for the operational lifetime of organic electronic devices.

-

Tunable Electronic Properties: The electronic energy levels (HOMO and LUMO) can be modified through chemical derivatization, enabling better energy level alignment with other materials in a device stack for improved charge injection and transport.

While concrete performance data for 7H-dibenzo[c,g]carbazole in OLEDs and OFETs is limited in publicly available literature, its potential as a hole-transporting material in perovskite solar cells has been suggested. Further research is needed to fully elucidate its capabilities in these areas.

Data Presentation

Due to the limited availability of specific performance data for 7H-dibenzo[c,g]carbazole in organic electronic devices, the following tables summarize typical data for carbazole-based materials to provide a comparative context.

Table 1: Photophysical and Electrochemical Properties of Representative Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Photoluminescence (nm) |

| Carbazole Derivative 1 | -5.4 | -2.1 | 3.3 | 450 (Blue) |

| Carbazole Derivative 2 | -5.6 | -2.3 | 3.3 | 520 (Green) |

| Carbazole Derivative 3 | -5.5 | -2.2 | 3.3 | 480 (Sky Blue) |

Table 2: Device Performance of Perovskite Solar Cells with Carbazole-Based Hole-Transporting Materials

| HTM | Voc (V) | Jsc (mA/cm2) | Fill Factor (%) | Power Conversion Efficiency (%) |

| Spiro-OMeTAD (Reference) | 1.12 | 23.5 | 78 | 20.5 |

| Carbazole-HTM 1 | 1.08 | 22.8 | 75 | 18.4 |

| Carbazole-HTM 2 | 1.10 | 23.1 | 76 | 19.3 |

Experimental Protocols

The following are generalized protocols for the synthesis of 7H-dibenzo[c,g]carbazole and the fabrication of organic electronic devices. These should be adapted based on specific laboratory conditions and target device architectures.

Synthesis of 7H-Dibenzo[c,g]carbazole

A common route for the synthesis of 7H-dibenzo[c,g]carbazole involves the Fischer indole synthesis.

Protocol:

-

Preparation of the Hydrazone: React 2-naphthylhydrazine with β-tetralone in a suitable solvent (e.g., ethanol) under acidic conditions (e.g., acetic acid) to form the corresponding hydrazone.

-

Cyclization: Heat the purified hydrazone in a high-boiling point solvent (e.g., diethylene glycol) with a catalyst (e.g., zinc chloride or polyphosphoric acid).

-

Aromatization: The resulting tetrahydro-7H-dibenzo[c,g]carbazole is then dehydrogenated (aromatized) using a suitable oxidizing agent, such as chloranil or palladium on carbon, in a high-boiling solvent like xylene to yield 7H-dibenzo[c,g]carbazole.

-

Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., toluene or chlorobenzene).

Fabrication of a Perovskite Solar Cell

This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using a carbazole-based derivative as the hole-transporting layer.

Protocol:

-

Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

-

Electron Transport Layer (ETL) Deposition: Spin-coat a solution of SnO2 nanoparticle precursor onto the ITO substrate and anneal at 150 °C.

-

Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat a precursor solution of the perovskite material (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture). During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film at 100-150 °C.

-

Hole-Transporting Layer (HTL) Deposition: Spin-coat a solution of the 7H-dibenzo[c,g]carbazole derivative (with additives like Li-TFSI and tBP) in a solvent such as chlorobenzene onto the perovskite layer.

-

Metal Electrode Deposition: Thermally evaporate a metal contact (e.g., gold or silver) through a shadow mask to define the active area of the device.

Fabrication of an Organic Light-Emitting Diode (OLED)

This protocol outlines the fabrication of a simple multi-layer phosphorescent OLED using a carbazole derivative as a host material in the emissive layer.

Protocol:

-

Substrate Cleaning: Clean patterned ITO-coated glass substrates as described for the PSC fabrication.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a solution of PEDOT:PSS onto the ITO substrate and anneal in an oven.

-

Hole-Transporting Layer (HTL) Deposition: Transfer the substrate to a nitrogen-filled glovebox. Spin-coat a solution of a hole-transporting material (e.g., TAPC) and anneal.

-

Emissive Layer (EML) Deposition: Spin-coat a solution containing the 7H-dibenzo[c,g]carbazole derivative as the host and a phosphorescent emitter (e.g., Ir(ppy)3) as the dopant. Anneal the film.

-

Electron-Transporting Layer (ETL) and Electron-Injection Layer (EIL) Deposition: Sequentially deposit an ETL (e.g., TPBi) and an EIL (e.g., LiF) by thermal evaporation.

-

Cathode Deposition: Thermally evaporate a metal cathode (e.g., aluminum) through a shadow mask.

Application Notes and Protocols: 1H-Dibenzo(a,i)carbazole Derivatives in Perovskite Solar Cell Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their rapidly increasing power conversion efficiencies (PCEs) and potential for low-cost manufacturing. A critical component of a high-performance PSC is the hole-transporting material (HTM), which facilitates the efficient extraction and transport of positive charge carriers from the perovskite absorber layer to the electrode. Carbazole-based derivatives have garnered significant attention as HTMs owing to their excellent thermal stability, high hole mobility, and tunable electronic properties.

This document focuses on the application of dibenzo[a,i]carbazole derivatives as a promising class of HTMs in perovskite solar cells. While specific data for the 1H-Dibenzo(a,i)carbazole isomer is limited in publicly available literature, this report consolidates information on the broader family of dibenzocarbazole and related carbazole derivatives to provide a comprehensive overview of their potential. These notes will cover the synthesis, application, and performance of these materials in PSCs, along with detailed experimental protocols.

Data Presentation: Performance of Carbazole-Based HTMs in Perovskite Solar Cells

The following table summarizes the performance parameters of various carbazole-based derivatives as hole-transporting materials in perovskite solar cells. This data is compiled from multiple research sources to provide a comparative overview.

| HTM Derivative | Molecular Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Ref. |

| Spiro-OMeTAD | Standard Reference | 18.6 | - | - | - | [1] |

| SGT-405 | Three-arm Carbazole | 14.79 | - | - | - | [2] |

| KZRD | D-A type Carbazole | 20.40 | - | - | - | [3] |

| DBC-2 | Dibenzo[a,c]carbazole | 20.02 | - | - | - | |

| PCz1 | Oligomeric Carbazole | 18.04 | - | - | - | |

| M138 | Indeno[2,1-b]carbazole | 21.37 | - | - | - |

Note: A dash (-) indicates that the specific data point was not available in the cited source.

Experimental Protocols

Synthesis of a Dibenzo[a,c]carbazole Derivative

This protocol describes a general method for the synthesis of a dibenzo[a,c]carbazole core, which can be further functionalized to create novel HTMs. This method is based on the photocyclization of 2,3-diphenyl-1H-indoles.

Materials:

-

2,3-diphenyl-1H-indole precursor

-

Ethanol (EtOH)

-

UV lamp (365 nm)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the 2,3-diphenyl-1H-indole precursor in ethanol in a quartz reaction vessel.

-

Purge the solution with an inert gas (argon or nitrogen) for 30 minutes to remove oxygen.

-

Irradiate the solution with a 365 nm UV lamp at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of Perovskite Solar Cells

This protocol outlines a standard procedure for the fabrication of a conventional n-i-p planar perovskite solar cell using a spin-coating method.

Materials:

-

FTO-coated glass substrates

-

Zinc acetate dihydrate

-

2-methoxyethanol

-

Ethanolamine

-

Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

-

Antisolvent (e.g., chlorobenzene)

-

HTM solution (e.g., this compound derivative in chlorobenzene with additives like Li-TFSI and tBP)

-

Gold or Silver for the top electrode

Procedure:

-

Substrate Cleaning: Sequentially clean the FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.

-

Electron Transport Layer (ETL) Deposition: Prepare a ZnO precursor solution by dissolving zinc acetate dihydrate and ethanolamine in 2-methoxyethanol. Spin-coat the ZnO solution onto the FTO substrate at 3000 rpm for 30 seconds and anneal at 200°C for 1 hour.

-

Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution at 4000 rpm for 30 seconds. During the last 10 seconds of spinning, drip an antisolvent onto the substrate. Anneal the film at 100°C for 1 hour.

-

Hole Transport Layer (HTL) Deposition: Prepare the HTM solution. Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.

-

Electrode Deposition: Deposit the metal top electrode (e.g., 80 nm of gold) by thermal evaporation through a shadow mask.

Characterization of Perovskite Solar Cells

a) Current Density-Voltage (J-V) Measurement:

-

Use a solar simulator with an AM 1.5G spectrum at 100 mW/cm² illumination.

-

Connect the solar cell to a source meter.

-

Scan the voltage from reverse to forward bias and vice versa to record the J-V curves.

-

Extract key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

b) Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

-

Use a dedicated IPCE system with a xenon lamp, a monochromator, and a lock-in amplifier.

-

Measure the short-circuit current of the device at different wavelengths of light.

-

Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons.

Visualizations

Caption: Experimental workflow for perovskite solar cell fabrication and characterization.

Caption: Relationship between HTM molecular structure, properties, and device performance.

References

Application Notes and Protocols: Antimicrobial Activity of Novel 1H-Dibenzo[a,i]carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of novel 1H-Dibenzo(a,i)carbazole derivatives. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of key experimental workflows and proposed mechanisms of action.

Quantitative Antimicrobial Activity and Cytotoxicity

A series of novel carbazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The potency of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth. For select compounds, Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC) have also been determined. Furthermore, the cytotoxic effects of these derivatives on human cell lines have been assessed to determine their therapeutic potential.

Table 1: Minimum Inhibitory Concentrations (MICs) of Novel Carbazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Series 8f | Multidrug-Resistant Bacteria | 0.5 - 2 | [1][2] |

| Fungal Strains | 0.5 - 16 | [1][2] | |

| Series 9d | Bacterial Strains | 0.5 - 2 | [1][2] |

| Heptyl-derived carbazole aminothiazole 4f | MRSA | 4 | [3] |

| 1H-dibenzo[a,c]carbazoles (11d-f, 11m) | Bacterial Strains | 1.9 - 7.8 | [4] |

| 1H-dibenzo[a,c]carbazole (11d) | B. subtilis | 1.9 | [4] |

| Carbazole alkaloids (2b, 1) | S. aureus, S. pyogenes | 25 | [4] |

| Compounds 18a-b | S. aureus | 50 | [4] |

| Carbazole derivatives (12a-i) | P. aeruginosa | 100 - >400 | [4] |

Table 2: Cytotoxicity of Selected Carbazole Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Compounds 8b, 8d, 8f, 8k, 9b, 9e | SGC-7901, AGS (gastric cancer) | Not Specified | Non-cytotoxic | [1][2] |

| L-02 (normal human liver) | Not Specified | Non-cytotoxic | [1][2] | |

| Heptyl-derived carbazole aminothiazole 4f | Hep-2 | Not Specified | Non-cytotoxic at MIC | [3] |

| Compound 7b | SMMC-7721 (hepatocarcinoma) | Not Specified | 0.36 ± 0.13 | [5] |

| Compound 7e | HepG2 (hepatocarcinoma) | Not Specified | 0.12 ± 0.03 | [5] |

Experimental Protocols

The following protocols outline the key methodologies used to assess the antimicrobial and cytotoxic activities of novel this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the microbroth dilution method, a standard assay for assessing antimicrobial susceptibility.

Materials:

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

Serially dilute the compound in the growth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (microbe in medium without compound) and a negative control (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.[6]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Following the MIC determination, take an aliquot from the wells that show no visible growth.

-

Spread the aliquot onto an agar plate containing no antimicrobial agent.

-

Incubate the plates under appropriate conditions.

-

The MBC or MFC is the lowest concentration that results in no microbial growth on the subculture plates.[7]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

Human cell lines (e.g., HepG2, L-02)

-

Complete cell culture medium

-

Test compounds

-

MTT solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[8]

Visualized Workflows and Mechanisms of Action

The following diagrams illustrate the experimental workflows and proposed mechanisms of action for the antimicrobial activity of novel carbazole derivatives.

Caption: Experimental workflow for evaluating antimicrobial carbazoles.

Caption: Proposed antimicrobial mechanisms of carbazole derivatives.

References

- 1. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis, and biological evaluation of novel carbazole aminothiazoles as potential DNA-targeting antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxic evaluation of new 1H-benzo[d]imidazole derivatives of dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Anticancer Properties of Functionalized Dibenzocarbazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dibenzocarbazoles, a class of polycyclic aromatic hydrocarbons, have emerged as a promising scaffold in the development of novel anticancer agents. Their planar structure allows for intercalation into DNA, and various functionalizations of the dibenzocarbazole core have led to compounds with potent cytotoxic activity against a range of cancer cell lines. These compounds often exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest, making them attractive candidates for further preclinical and clinical investigation.

This document provides a summary of the anticancer properties of functionalized dibenzocarbazoles, including quantitative data on their cytotoxic effects. Detailed protocols for key experimental assays to evaluate these properties are also presented, along with diagrams of the proposed signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro cytotoxicity of various functionalized carbazole and dibenzocarbazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50, µM) of N-Substituted Carbazole Imidazolium Salt Derivatives

| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A549 (Lung) | MCF-7 (Breast) | SW480 (Colon) |

| Compound 61 | 0.51 | 1.89 | 2.48 | 1.36 | 1.95 |

Data from a study on N-substituted carbazole imidazolium salt derivatives, where Compound 61 carries a 2-bromobenzyl substituent at position-3 of the 5,6-dimethyl-benzimidazole moiety.[1]

Table 2: Cytotoxicity (IC50, µM) of Hetero-annulated Carbazole Derivatives

| Compound | HeLa (Cervical) | AGS (Gastric) |

| Compound 26 | 0.37 | 15.12 |

Compound 26 is 3-(3′,4′-diethoxyphenyl)-9-methyl-4,5-dihydro-10H-isoxazolo[3,4-a]carbazole.[2]

Table 3: Cytotoxicity (IC50, µM) of Furanocarbazole and Pyrido[2,3-a]carbazole Derivatives

| Compound | Cell Line | IC50 (µM) |

| Mafaicheenamine E | MCF-7 (Breast) | 10.1 |

| Compound 34 | HeLa (Cervical) | 13.42 |

Mafaicheenamine E is a furanocarbazole, and Compound 34 is a pyrido[2,3-a]carbazole derivative.[2]

Table 4: Cytotoxicity (IC50, µM) of a Carbazole Derivative (MHY407)

| Compound | Cell Line | IC50 (µM) |

| MHY407 | Breast Cancer Cell Lines | ~5 |

[2]

Table 5: Cytotoxicity (IC50, µM) of Oxadiazole-Containing Carbazole Derivatives

| Compound | HepG2 (Hepatoma) | HeLa (Cervical) | MCF-7 (Breast) | CaCo-2 (Colorectal) |

| Compound 9 | - | 7.59 | - | - |

| Compound 10 | 7.68 | 10.09 | 6.44 | 43.7-187.23 |

| Compound 11 | > Compound 2-5 | > Compound 2-5 | > Compound 2-5 | 43.7-187.23 |

Compounds 10 and 11 contain an oxadiazole moiety.[3]

Experimental Protocols

Detailed methodologies for key experiments to assess the anticancer properties of functionalized dibenzocarbazoles are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[3][4][5][6]

Materials:

-

96-well microplates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dibenzocarbazole compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][7]

Materials:

-

6-well plates

-

Cancer cell lines

-

Functionalized dibenzocarbazole compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the dibenzocarbazole compounds at the desired concentrations for the specified time. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[8][9][10][11]

Materials:

-

6-well plates

-

Cancer cell lines

-

Functionalized dibenzocarbazole compounds

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the dibenzocarbazole compounds at various concentrations for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to investigate the molecular mechanisms of apoptosis and cell cycle arrest.[12][13][14]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p53, Bax, Bcl-2, Caspase-3, Caspase-9, Cyclin A, Cyclin D1, CDK2, p27KIP1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with dibenzocarbazole compounds, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Dibenzocarbazole-Induced Apoptosis

Functionalized dibenzocarbazoles can induce apoptosis through a p53-mediated intrinsic pathway. The proposed mechanism involves the inhibition of Topoisomerase II, leading to DNA damage and subsequent activation of p53. Activated p53 can then upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade.

Caption: Proposed p53-mediated apoptotic pathway induced by functionalized dibenzocarbazoles.

Proposed Signaling Pathway for Dibenzocarbazole-Induced S-Phase Cell Cycle Arrest

Some carbazole derivatives have been shown to induce S-phase cell cycle arrest.[2] This can be mediated by the p53-p27KIP1 axis, leading to the inhibition of Cyclin-CDK complexes that are crucial for S-phase progression.

Caption: Proposed pathway for dibenzocarbazole-induced S-phase cell cycle arrest.

Experimental Workflow for Evaluating Anticancer Properties

The following diagram illustrates a typical workflow for the initial in vitro evaluation of the anticancer properties of novel functionalized dibenzocarbazole compounds.

References

- 1. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro toxicity of 7H-dibenzo[c,g]carbazole in human liver cell lines. | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]